![molecular formula C12H8Cl2N2O B14541228 (NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14541228.png)
(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine
Description
(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine is a chemical compound with a molecular formula of C12H8Cl2N2O This compound is characterized by the presence of a hydroxylamine group attached to a pyridine ring, which is further substituted with a dichlorophenyl group
Properties
Molecular Formula |
C12H8Cl2N2O |
---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-1-2-11(14)10(7-9)12(16-17)8-3-5-15-6-4-8/h1-7,17H/b16-12+ |
InChI Key |
IITAKHDGIPZGMC-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C(=N/O)/C2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine typically involves the condensation of 2,5-dichlorobenzaldehyde with 4-aminopyridine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium periodate or hydrogen peroxide as oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The hydroxylamine group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-[(2,4-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine
- (NE)-N-[(2,6-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine
Uniqueness
(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.